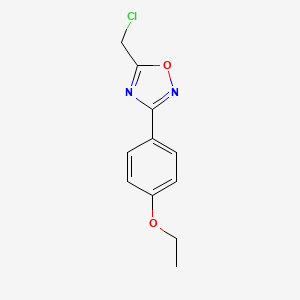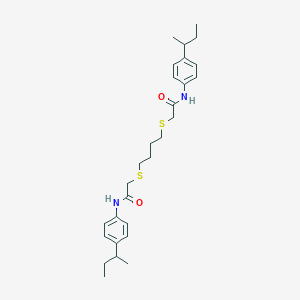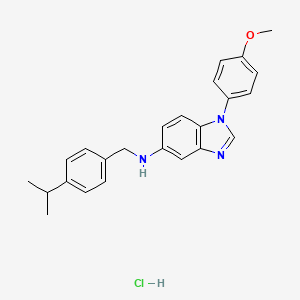
N-phénéthyl-3-(2H-1,2,3-triazol-2-yl)azétidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms
Applications De Recherche Scientifique
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
1,2,3-triazoles, the core structure of this compound, are known to interact with a variety of enzymes and receptors . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mode of Action
1,2,3-triazoles are known to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
1,2,3-triazoles are known to influence a variety of biochemical pathways due to their broad range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially impact the bioavailability of the compound.
Result of Action
1,2,3-triazoles are known to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
The stability of 1,2,3-triazoles is known to be influenced by conditions such as temperature and ph .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency, mild reaction conditions, and high yields. The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the click chemistry process. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring can have similar reactivity and applications.
Uniqueness
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is unique due to the combination of the triazole and azetidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new materials and therapeutic agents.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-12-4-2-1-3-5-12)18-10-13(11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-11H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALPYABHDMLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2488838.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2488843.png)

![5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)
![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)

